molecular formula C20H16O6 B2722246 2-(4-methylphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 438612-16-9

2-(4-methylphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B2722246
CAS RN: 438612-16-9
M. Wt: 352.342
InChI Key: LZPUSGXUZHQYGR-UHFFFAOYSA-N
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Description

The compound “2-(4-methylphenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C21H18O6 . It has an average mass of 366.364 Da and a monoisotopic mass of 366.110352 Da .

Scientific Research Applications

Synthesis and Structural Analysis

The compound and its derivatives have been synthesized through various methods, emphasizing the importance of structural analysis and chemical properties. For instance, a study focused on the synthesis and reactions of related compounds, highlighting the role of chromene derivatives in organic chemistry and their potential as intermediates in the synthesis of more complex molecules (Pimenova et al., 2003). The structural elucidation of these compounds often involves advanced spectroscopic techniques, showcasing their diverse chemical functionalities and potential for further chemical modifications.

Biological Activity and Applications

  • Antibacterial Activity

    Research on synthesized derivatives of chromene compounds, including those similar to the specified chemical structure, has shown significant antibacterial activity. Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial effectiveness against various strains, including Staphylococcus aureus and E. coli, indicating the potential of these compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).

  • Antioxidative and Antihypertensive Properties

    Certain derivatives have been explored for their antioxidative and antihypertensive properties, offering insights into their therapeutic potential. For example, previously undescribed O-heterocyclic analogues derived from seaweed showed significant angiotensin-converting enzyme (ACE) inhibitory potential, comparable to standard antihypertensive agents (Maneesh & Chakraborty, 2018).

  • Cancer Research

    The structure-activity relationship (SAR) and molecular mechanisms of related chromene derivatives have been studied for their potential in mitigating drug resistance in cancer cells. These compounds have been shown to synergize with various cancer therapies, highlighting their role in developing new anticancer strategies (Das et al., 2009).

Chemical Properties and Applications

  • Synthetic Methodologies: The development of rapid synthetic methods for chromene derivatives, including the specified compound, has significant implications for medicinal chemistry and drug development. Zhu et al. (2014) established a rapid method for synthesizing 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in biologically active compounds, optimizing the synthetic process for efficiency and yield (Zhu et al., 2014).

properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-12-6-8-13(9-7-12)16(21)11-25-19(22)15-10-14-4-3-5-17(24-2)18(14)26-20(15)23/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPUSGXUZHQYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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